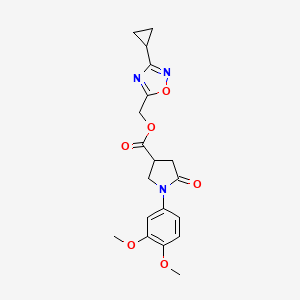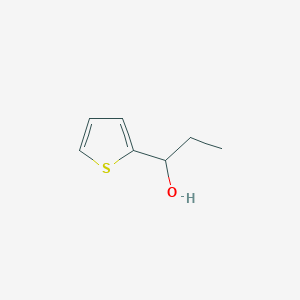![molecular formula C18H22N4O3 B2561598 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea CAS No. 2097931-26-3](/img/structure/B2561598.png)
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several structural components: a 1,3-benzodioxole ring, a urea group, a pyrazole ring, and a cyclohexyl ring. The 1,3-benzodioxole is a heterocyclic compound that consists of a benzene ring fused to a 1,3-dioxole . The urea group is an organic compound that has the functional group with the structure -NH2-CO-NH2. The pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The cyclohexyl group is a cycloalkane with the molecular formula C6H11, consisting of a ring of six carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 1,3-benzodioxole ring and the pyrazole ring are aromatic, meaning they have a special stability due to delocalized electrons. The urea group can participate in hydrogen bonding due to the presence of nitrogen and hydrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The 1,3-benzodioxole ring might undergo electrophilic aromatic substitution reactions. The urea group could react with various reagents due to the presence of amine and carbonyl functionalities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the 1,3-benzodioxole and pyrazole rings might increase its stability and rigidity. The urea group could increase its solubility in water due to the ability to form hydrogen bonds .Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
Compounds with similar structures to 3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, synthesized N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles demonstrated potent antimicrobial activity against Salmonella typhimurium and showed significant in vitro cytotoxicity against human liver carcinoma (HEPG2), breast cancer (MCF7), and colon cancer (HCT-116) cell lines, indicating the potential for similar structures to be applied in cancer research (El-Sawy et al., 2013).
Synthesis of Novel Cyclic Dipeptidyl Ureas
Research on cyclic dipeptidyl ureas like 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which represent a new class of pseudopeptidic triazines composed of different amino acids linked through a urea moiety, reveals their significance in the development of novel compounds with potential therapeutic applications (Sañudo et al., 2006).
Eco-Friendly Synthesis of Heterocyclic Scaffolds
An eco-friendly and efficient method utilizing urea as an organo-catalyst for the synthesis of diversified 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles has been developed. These compounds are of pharmaceutical interest, demonstrating the versatility of urea in catalyzing the synthesis of complex molecules under mild conditions (Brahmachari & Banerjee, 2014).
Gelation Properties Modulation
The study of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea demonstrates how the morphology and rheology of hydrogels can be tuned by the identity of the anion, providing insights into designing gels with specific physical properties for various applications, including drug delivery systems (Lloyd & Steed, 2011).
Solvent-Free Synthesis Using CO2 and Amines
The synthesis of disubstituted ureas from amines and CO2, catalyzed by a basic ionic liquid under solvent-free conditions, represents a green chemistry approach to synthesizing urea derivatives. This method highlights the potential for environmentally benign processes in creating compounds for various scientific applications (Jiang et al., 2008).
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-pyrazol-1-ylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-18(19-11-13-2-7-16-17(10-13)25-12-24-16)21-14-3-5-15(6-4-14)22-9-1-8-20-22/h1-2,7-10,14-15H,3-6,11-12H2,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTGDBCFOOILKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC3=C(C=C2)OCO3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)

![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)
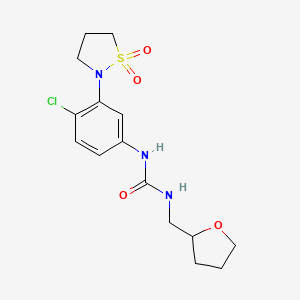
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carboxylic acid](/img/structure/B2561524.png)
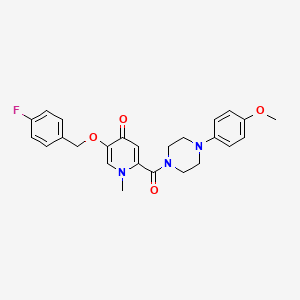
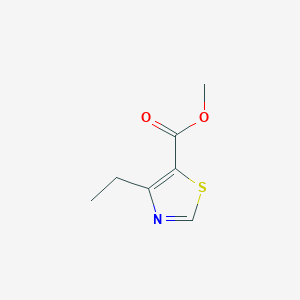
![6-(4-chlorobenzyl)-5-((4-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2561530.png)
![6-[5-(3,4-Dimethylphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2561531.png)
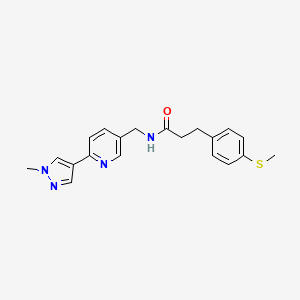
![ethyl 4-({[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2561533.png)
